molecular formula C4H3LiN4O B15305762 lithium(1+) (E)-(pyrazin-2-yl)diazenolate

lithium(1+) (E)-(pyrazin-2-yl)diazenolate

Cat. No.: B15305762
M. Wt: 130.1 g/mol
InChI Key: BVNFHARGEOGNAH-UHFFFAOYSA-M
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Description

Lithium(1+) (E)-(pyrazin-2-yl)diazenolate is an organolithium compound characterized by the presence of a lithium ion coordinated to a pyrazinyl diazenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) (E)-(pyrazin-2-yl)diazenolate typically involves the reaction of pyrazin-2-yldiazonium salts with lithium reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the diazonium salt, followed by the addition of lithium chloride to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the compound from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) (E)-(pyrazin-2-yl)diazenolate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinyl diazenium salts.

    Reduction: Reduction reactions can convert the diazenolate moiety to hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the lithium ion with other cations or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Pyrazinyl diazenium salts.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazinyl derivatives depending on the reagents used.

Scientific Research Applications

Lithium(1+) (E)-(pyrazin-2-yl)diazenolate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of lithium(1+) (E)-(pyrazin-2-yl)diazenolate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites or altering the conformation of the enzyme. In biological systems, it may influence signaling pathways by interacting with neurotransmitter receptors or ion channels, leading to changes in cellular function and communication.

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) (E)-(pyridin-2-yl)diazenolate: Similar structure but with a pyridine ring instead of pyrazine.

    Lithium(1+) (E)-(quinolin-2-yl)diazenolate: Contains a quinoline ring, offering different electronic properties.

    Lithium(1+) (E)-(benzothiazol-2-yl)diazenolate: Features a benzothiazole ring, providing unique reactivity.

Uniqueness

Lithium(1+) (E)-(pyrazin-2-yl)diazenolate is unique due to its specific electronic configuration and reactivity profile, which make it particularly useful in certain synthetic applications and research contexts. Its ability to undergo diverse chemical reactions and interact with various molecular targets sets it apart from other similar compounds.

Properties

Molecular Formula

C4H3LiN4O

Molecular Weight

130.1 g/mol

IUPAC Name

lithium;oxido(pyrazin-2-yl)diazene

InChI

InChI=1S/C4H4N4O.Li/c9-8-7-4-3-5-1-2-6-4;/h1-3H,(H,6,7,9);/q;+1/p-1

InChI Key

BVNFHARGEOGNAH-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CN=C(C=N1)N=N[O-]

Origin of Product

United States

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